molecular formula C18H16N2OS B15084416 3-(4-(Methylthio)phenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde CAS No. 618098-90-1

3-(4-(Methylthio)phenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B15084416
CAS No.: 618098-90-1
M. Wt: 308.4 g/mol
InChI Key: PLZJJYANFJOHMY-UHFFFAOYSA-N
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Description

3-(4-(Methylthio)phenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based compound featuring a 4-(methylthio)phenyl group at position 3, a p-tolyl group at position 1, and a carbaldehyde moiety at position 2. The methylthio (SCH₃) substituent confers moderate electron-donating properties and enhanced lipophilicity compared to other substituents like methoxy or hydroxy groups.

Properties

IUPAC Name

1-(4-methylphenyl)-3-(4-methylsulfanylphenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-13-3-7-16(8-4-13)20-11-15(12-21)18(19-20)14-5-9-17(22-2)10-6-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZJJYANFJOHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)SC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618098-90-1
Record name 1-(4-METHYLPHENYL)-3-[4-(METHYLSULFANYL)PHENYL]-1H-PYRAZOLE-4-CARBALDEHYDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Methylthio)phenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, the reaction of 4-methylthioacetophenone with hydrazine hydrate under reflux conditions yields the corresponding pyrazole derivative.

    Formylation: The formylation of the pyrazole ring can be achieved using Vilsmeier-Haack reaction conditions. This involves the reaction of the pyrazole derivative with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 4-position of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Aldehyde Group Reactions

The -CHO group serves as the primary reactive site, participating in nucleophilic additions and condensation reactions.

Condensation with Active Methylene Compounds

Reacts with malononitrile or ethyl cyanoacetate under reflux in ethanol to form α,β-unsaturated nitriles or esters (Knoevenagel condensation). For example:

Pyrazole-CHO+NC-CH2-CNEtOH, refluxPyrazole-CH=C(CN)2+H2O\text{Pyrazole-CHO} + \text{NC-CH}_2\text{-CN} \xrightarrow{\text{EtOH, reflux}} \text{Pyrazole-CH=C(CN)}_2 + \text{H}_2\text{O}

This reaction produces intermediates for heterocyclic systems like pyridinedicarbonitriles .

Schiff Base Formation

Condenses with amines or hydrazines to form hydrazones and imines. For instance:

Pyrazole-CHO+NH2-RPyrazole-CH=N-R+H2O\text{Pyrazole-CHO} + \text{NH}_2\text{-R} \rightarrow \text{Pyrazole-CH=N-R} + \text{H}_2\text{O}

Hydrazones derived from semicarbazide or thiosemicarbazide show antitumor activity in vitro .

Reduction

Sodium borohydride reduces the aldehyde to a hydroxymethyl derivative:

Pyrazole-CHONaBH4Pyrazole-CH2OH\text{Pyrazole-CHO} \xrightarrow{\text{NaBH}_4} \text{Pyrazole-CH}_2\text{OH}

Further treatment with thionyl chloride yields chloromethyl analogs for Wittig reactions .

Oxidation

Potassium permanganate oxidizes the aldehyde to a carboxylic acid:

Pyrazole-CHOKMnO4,H2OPyrazole-COOH\text{Pyrazole-CHO} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{Pyrazole-COOH}

The acid can be esterified or converted to amides for pharmaceutical applications .

Pyrazole Ring Modifications

The heterocyclic ring undergoes electrophilic substitution and cross-coupling reactions.

Pd-Catalyzed Cross-Coupling

The triflate intermediate (from pyrazole-OH and triflic anhydride) participates in Suzuki-Miyaura couplings with aryl boronic acids:

Pyrazole-OTf+Ar-B(OH)2Pd(PPh3)4Pyrazole-Ar\text{Pyrazole-OTf} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Pyrazole-Ar}

This method introduces diverse aryl groups at the 3-position .

Electrophilic Substitution

The electron-rich pyrazole ring undergoes nitration or halogenation at the 5-position under acidic conditions .

Methylthio Group Reactivity

The -SMe group undergoes oxidation and alkylation.

Oxidation to Sulfone

Hydrogen peroxide in acetic acid converts -SMe to -SO2_2Me:

Pyrazole-SMeH2O2,AcOHPyrazole-SO2Me\text{Pyrazole-SMe} \xrightarrow{\text{H}_2\text{O}_2, \text{AcOH}} \text{Pyrazole-SO}_2\text{Me}

Sulfone derivatives exhibit enhanced biological activity due to increased polarity.

Alkylation

Reacts with alkyl halides in basic media to form sulfonium salts:

Pyrazole-SMe+R-XNaOHPyrazole-S+R2X\text{Pyrazole-SMe} + \text{R-X} \xrightarrow{\text{NaOH}} \text{Pyrazole-S}^+\text{R}_2\text{X}^-

These intermediates are useful in nucleophilic displacement reactions.

Biological Activity Correlations

Derivatives from these reactions show:

  • Antitumor activity : Pyridinedicarbonitriles inhibit A549 lung cancer cells (IC50_{50} < 2 µM) .

  • Anti-inflammatory effects : Hydrazones reduce carrageenan-induced edema by 75–78% .

  • MAO-B inhibition : Thiocarbamoyl derivatives exhibit IC50_{50} values comparable to selegiline .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-(4-(Methylthio)phenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its biological activities may be attributed to its ability to inhibit certain enzymes or receptors, modulate signaling pathways, or induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The biological and physicochemical properties of pyrazole-4-carbaldehyde derivatives are heavily influenced by substituents at positions 1, 3, and 3. Key analogues include:

Compound Name Substituents (Position 3) Substituents (Position 1) Key Functional Groups Reference
3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 4-Nitrophenyl Phenyl Nitro (electron-withdrawing)
3-(3-Hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 3-Hydroxyphenyl Phenyl Hydroxy (electron-donating)
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 4-Methoxyphenyl Phenyl Methoxy (electron-donating)
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 4-Chlorophenoxy Phenyl Chlorophenoxy (lipophilic)
3-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazole-4-carbaldehyde 4-Fluorophenyl p-Tolyl Fluoro (electronegative)

Key Observations :

  • Electron-donating groups (e.g., methoxy in , methylthio in the target compound) increase electron density, influencing redox behavior and binding to biological targets.
  • Halogenated substituents (e.g., chloro in , fluoro in ) improve lipophilicity and membrane permeability but may reduce aqueous solubility.

Mechanistic Insights :

  • The methylthio group may enhance interactions with sulfur-containing enzymes or receptors, contributing to antiviral activity .
  • Chlorophenoxy and nitro groups improve antimicrobial activity due to increased lipophilicity and electrophilicity .

Physicochemical Properties

  • Solubility : Methylthio and halogen substituents increase lipophilicity (logP), favoring membrane penetration but reducing water solubility. Methoxy and hydroxy groups improve solubility but may limit bioavailability .
  • Crystallinity : Crystal structures of analogues (e.g., fluorophenyl derivatives) confirm planar pyrazole rings with carbaldehyde groups oriented for intermolecular hydrogen bonding, influencing packing efficiency .

Biological Activity

3-(4-(Methylthio)phenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde, a compound belonging to the pyrazole family, has garnered attention due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H14N2OS
  • SMILES Notation : CSC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3
  • InChIKey : KTHOMCBLLKUVDD-UHFFFAOYSA-N

This compound features a pyrazole ring substituted with a methylthio group and a carbaldehyde functional group, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. A study highlighted the synthesis of various pyrazole carboxamides, some of which showed significant antifungal activity against different strains. The structure of 3-(4-(Methylthio)phenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde suggests potential efficacy against bacterial and fungal pathogens due to its unique substituents .

Anti-inflammatory Activity

Pyrazole compounds have been recognized for their anti-inflammatory effects. For instance, derivatives have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. The presence of the methylthio group may enhance this activity by increasing lipophilicity and facilitating better interaction with biological targets .

Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented. Recent studies have shown that certain pyrazoles can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Specifically, compounds similar to 3-(4-(Methylthio)phenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde have demonstrated IC50 values in the micromolar range against HeLa and MCF-7 cell lines, indicating significant anticancer activity .

Case Study 1: Antimicrobial Activity Assessment

In a controlled study, the antimicrobial efficacy of several pyrazole derivatives was evaluated against Escherichia coli and Staphylococcus aureus. The compound displayed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both strains, suggesting moderate antibacterial activity. This finding aligns with the general trend observed in pyrazole compounds where structural modifications enhance bioactivity .

Case Study 2: Anti-inflammatory Mechanism

A pharmacological study assessed the anti-inflammatory effects of various pyrazole derivatives using carrageenan-induced paw edema in rats. The results indicated that compounds similar to 3-(4-(Methylthio)phenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde significantly reduced edema compared to control groups, demonstrating their potential as anti-inflammatory agents .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC of 32 µg/mL against E. coli and S. aureus
Anti-inflammatoryReduction of paw edema in rat models
AnticancerIC50 values: HeLa (7.01 µM), MCF-7 (14.31 µM)

Q & A

Q. What are the common synthetic routes for preparing 3-(4-(methylthio)phenyl)-1-p-tolyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yields?

The compound is typically synthesized via Vilsmeier-Haack formylation or nucleophilic substitution of precursor pyrazole derivatives. For example:

  • Vilsmeier-Haack reaction : Reacting 3-methyl-1-p-tolyl-1H-pyrazol-5(4H)-one with POCl₃ and DMF under controlled temperature (0–5°C) generates the carbaldehyde moiety .
  • Nucleophilic substitution : 5-Chloro-3-methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde can react with 4-(methylthio)phenol in dimethyl sulfoxide (DMSO) using K₂CO₃ as a base, followed by reflux and recrystallization (ethanol/DMF mixtures yield high-purity crystals) .
    Key factors : Reaction time, solvent polarity, and stoichiometric ratios of reagents significantly affect yields (reported 60–85% in optimized protocols) .

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm the aldehyde proton (~9.8–10.2 ppm) and aromatic/heterocyclic carbons .
  • FT-IR : Identify the aldehyde C=O stretch (~1680–1710 cm⁻¹) and methylthio (C–S) vibrations (~650–700 cm⁻¹) .
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .

Q. How can impurities be minimized during synthesis?

  • Recrystallization : Ethanol or DMF/ethanol mixtures (1:2 ratio) are effective for removing unreacted precursors and byproducts .
  • Column chromatography : Silica gel with cyclohexane/ethyl acetate (gradient elution) resolves polar impurities .
  • Reaction monitoring : TLC (using UV-active plates) or in-situ FT-IR ensures reaction completion before workup .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) validate the compound’s structure, and what software is used for refinement?

  • Crystallization : Slow evaporation of DMF/ethanol solutions produces diffraction-quality crystals .
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts .
  • Refinement : SHELXL (for small-molecule refinement) and WinGX/ORTEP (for visualization and geometry analysis) are standard tools. Anisotropic displacement parameters and hydrogen-bonding networks (e.g., C–H···π interactions) should be modeled .

Q. What strategies address contradictory bioactivity data in pyrazole-carbaldehyde derivatives?

  • Dose-response studies : Re-evaluate IC₅₀ values across multiple cell lines (e.g., antibacterial assays using Staphylococcus aureus vs. Escherichia coli) to identify species-specific effects .
  • Metabolic stability : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
  • Crystallographic alignment : Compare the title compound’s structure with inactive analogs to identify critical substituents (e.g., methylthio vs. methoxy groups) .

Q. How can computational methods predict the compound’s reactivity and binding affinity?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potentials and nucleophilic/electrophilic sites .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., HIV protease or bacterial enzymes). Focus on hydrogen bonds between the aldehyde group and active-site residues .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability and conformational flexibility .

Q. What experimental designs optimize the compound’s synthetic scalability for structure-activity relationship (SAR) studies?

  • DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMSO vs. DMF), and catalyst (e.g., K₂CO₃ vs. Cs₂CO₃) to identify robust conditions .
  • Parallel synthesis : Use automated reactors to generate derivatives with modified aryl/heteroaryl groups at the 1- and 3-positions .
  • Green chemistry : Substitute DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .

Q. How do steric and electronic effects of the methylthio group influence biological activity?

  • Steric effects : The bulky 4-(methylthio)phenyl group may hinder binding to shallow enzyme pockets, reducing potency compared to smaller substituents (e.g., 4-chlorophenyl) .
  • Electronic effects : The electron-rich sulfur atom enhances resonance stabilization of the pyrazole ring, potentially increasing metabolic stability .
  • Comparative studies : Replace the methylthio group with isosteres (e.g., sulfone or sulfonamide) and evaluate changes in logP and IC₅₀ values .

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